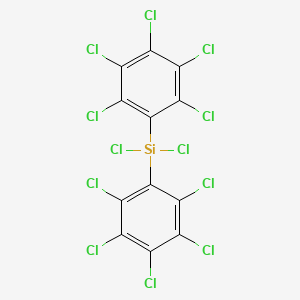

Bis(pentachlorophenyl)dichlorosilane

Description

Contextual Significance within Halogenated Organosilanes

Halogenated organosilanes are a subclass of organosilicon compounds where one or more halogen atoms are bonded directly to the silicon atom or to the organic substituents. These compounds, particularly chlorosilanes, are crucial intermediates in the production of silicones and other silicon-based materials. The reactivity of the silicon-halogen bond, typically a silicon-chlorine bond, allows for facile hydrolysis and condensation reactions, which are the cornerstone of silicone polymer manufacturing. spast.org

The significance of Bis(pentachlorophenyl)dichlorosilane lies in its extreme halogenation. It possesses two reactive chloro-substituents on the silicon atom and ten inert chloro-substituents on the two phenyl rings. This dense halogenation imparts several key characteristics:

Enhanced Electrophilicity: The numerous electronegative chlorine atoms on the pentachlorophenyl groups create a strong electron-withdrawing effect. This inductive effect significantly increases the positive partial charge on the central silicon atom, making it highly susceptible to nucleophilic attack. This is a general feature in organosilanes where electronegative substituents facilitate the formation of hypervalent silicon compounds. soci.org

Steric Hindrance: The bulky pentachlorophenyl groups provide substantial steric shielding around the silicon center. This can influence its reaction kinetics, potentially slowing down reactions compared to less hindered analogs like diphenyldichlorosilane.

The compound serves as a valuable precursor for synthesizing other specialized organosilicon molecules. For example, it can undergo hydrolysis to form bis(pentachlorophenyl)silanediol, a key building block for specific silicone structures. documentsdelivered.comresearchgate.net Its unique combination of reactivity at the Si-Cl bonds and the stability of the C₆Cl₅ groups makes it a subject of interest in materials science, particularly for creating polymers with high thermal stability or flame-retardant properties.

Historical Development of Pentachlorophenylsilicon Chemistry

The exploration of pentachlorophenyl-substituted silanes is part of the broader advancement of organometallic chemistry in the mid-20th century. Research into these compounds was driven by the desire to create new materials with enhanced properties, such as high-temperature stability and chemical resistance.

Early synthetic work on compounds like this compound was documented in the 1960s. documentsdelivered.com The synthesis of these highly chlorinated silanes typically involved the reaction of a pentachlorophenyl organometallic reagent, such as pentachlorophenyl lithium or a pentachlorophenyl Grignard reagent, with silicon tetrachloride. This approach allowed for the stepwise substitution of chlorine atoms on the silicon tetrachloride molecule with pentachlorophenyl groups.

A key publication from 1966 reported the synthesis of both tris(pentachlorophenyl)fluorosilane and this compound, highlighting the early interest in these heavily substituted silanes. documentsdelivered.com This foundational work established the methods for creating these complex molecules and opened the door for further investigation into their properties and potential applications. The study of related compounds, such as bis(pentachlorophenyl)dimethylsilane, followed, expanding the library of available perchlorinated organosilicon compounds for research. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Dichloro-bis(2,3,4,5,6-pentachlorophenyl)silane | uni.lu |

| CAS Number | 13248-01-6 | sigmaaldrich.com |

| Molecular Formula | C₁₂Cl₁₂Si | uni.lusigmaaldrich.com |

| Molecular Weight | 597.656 g/mol | sigmaaldrich.com |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Si(Cl)Cl | uni.lu |

| InChI Key | AJNPTYXGJRHIHJ-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

dichloro-bis(2,3,4,5,6-pentachlorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl12Si/c13-1-3(15)7(19)11(8(20)4(1)16)25(23,24)12-9(21)5(17)2(14)6(18)10(12)22 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNPTYXGJRHIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[Si](C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392169 | |

| Record name | Silane, dichlorobis(pentachlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13248-01-6 | |

| Record name | Silane, dichlorobis(pentachlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(PENTACHLOROPHENYL)DICHLOROSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Pentachlorophenyl Dichlorosilane

Routes Involving Organometallic Reagents

The formation of the silicon-carbon bond in bis(pentachlorophenyl)dichlorosilane typically relies on the nucleophilic attack of a pentachlorophenyl anion equivalent on an electrophilic silicon center. Organometallic reagents, such as Grignard and organolithium compounds, are the most common sources for this nucleophilic pentachlorophenyl group.

Grignard Reagent Approaches

The Grignard reagent approach is a foundational method for the synthesis of organosilicon compounds. In this pathway, a pentachlorophenyl Grignard reagent, typically pentachlorophenylmagnesium bromide or chloride, is reacted with silicon tetrachloride. The general reaction scheme involves the displacement of two chloride ions from the silicon tetrachloride molecule by the pentachlorophenyl groups.

The reaction is conducted under strictly anhydrous conditions to prevent the premature hydrolysis of the silicon-chlorine bonds and the Grignard reagent itself. Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly employed to solvate the Grignard reagent and facilitate the reaction. The stoichiometry of the reactants is a critical parameter, with a 2:1 molar ratio of the Grignard reagent to silicon tetrachloride being theoretically required.

Reaction Scheme: 2 C₆Cl₅MgX + SiCl₄ → (C₆Cl₅)₂SiCl₂ + 2 MgXCl (where X = Cl or Br)

Detailed experimental conditions, including reaction temperatures and times, are crucial for maximizing the yield and minimizing the formation of byproducts, such as monosubstituted (pentachlorophenyl)trichlorosilane or fully substituted tetrakis(pentachlorophenyl)silane.

Organolithium Compound Pathways

An alternative to the Grignard route involves the use of pentachlorophenyllithium. This organolithium reagent is typically prepared in situ by the reaction of hexachlorobenzene (B1673134) with an organolithium reagent, such as n-butyllithium, or through a metal-halogen exchange reaction. The resulting pentachlorophenyllithium is then reacted with silicon tetrachloride.

Similar to the Grignard approach, the reaction must be carried out in an inert, anhydrous atmosphere and in a suitable solvent, often a mixture of hydrocarbons and ethers. The high reactivity of organolithium reagents can sometimes lead to different selectivity and yield profiles compared to their Grignard counterparts.

Reaction Scheme: 2 C₆Cl₅Li + SiCl₄ → (C₆Cl₅)₂SiCl₂ + 2 LiCl

Careful control of the reaction temperature, often at low temperatures to moderate the reactivity, is essential for achieving the desired disubstituted product.

Alternative Synthetic Routes and Precursor Transformations

While organometallic routes are predominant, other synthetic strategies can be envisaged or have been applied to related polyhalogenated organosilanes. These can include direct arylation methods or the transformation of other pentachlorophenyl-containing silicon precursors. For instance, the controlled hydrolysis of this compound itself leads to the formation of bis(pentachlorophenyl)silanediol, highlighting the reactivity of the Si-Cl bonds and the potential for post-synthetic modifications.

Further research into alternative pathways could involve direct high-temperature reactions of hexachlorobenzene with silicon or its alloys, though such methods often lack the selectivity of solution-phase organometallic reactions.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound is a critical aspect of its practical preparation. Key parameters that influence the reaction yield and purity include:

Solvent: The choice of solvent can significantly impact the solubility and reactivity of the organometallic reagent. Tetrahydrofuran (THF) is often favored for its ability to solvate Grignard reagents effectively.

Temperature: Precise temperature control is necessary to manage the exothermic nature of the reaction and to prevent unwanted side reactions. Low-temperature additions are often employed, followed by a gradual warming to room temperature or gentle refluxing to drive the reaction to completion.

Reaction Time: Sufficient reaction time is required to ensure the complete formation of the desired product. The progress of the reaction can be monitored using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Purity of Reagents: The purity of the starting materials, particularly the magnesium, hexachlorobenzene, and silicon tetrachloride, is paramount to avoid the introduction of impurities that can affect the reaction and the final product.

Stoichiometry: The molar ratio of the organometallic reagent to silicon tetrachloride must be carefully controlled to favor the formation of the disubstituted product over mono- or polysubstituted byproducts.

Systematic studies varying these parameters are essential to establish the optimal conditions for maximizing the yield of this compound.

Reactivity and Mechanistic Studies of Bis Pentachlorophenyl Dichlorosilane

Overview of Key Reaction Pathways

The reactivity of bis(pentachlorophenyl)dichlorosilane is primarily dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. The strong electron-withdrawing nature of both the pentachlorophenyl groups and the chlorine atoms renders the silicon atom highly electrophilic. Consequently, the compound readily undergoes two major types of reactions:

Hydrolysis: Reaction with water leads to the substitution of the chlorine atoms with hydroxyl groups.

Reduction: Reaction with hydride reagents replaces the chlorine atoms with hydrogen atoms. researchgate.net

These fundamental pathways are central to the synthesis of related pentachlorophenyl-substituted silicon compounds. researchgate.net

Hydrolysis and Condensation Reactions

The hydrolysis of this compound is a characteristic reaction for chlorosilanes, leading to the formation of silanols.

Under neutral hydrolysis conditions, this compound is converted to bis(pentachlorophenyl)silanediol. researchgate.netdocumentsdelivered.com In this reaction, the two chlorine atoms attached to the silicon are replaced by hydroxyl (-OH) groups.

The product, bis(pentachlorophenyl)silanediol, is a crystalline solid. The bulky pentachlorophenyl groups provide significant steric shielding to the silicon center, which can influence the reaction kinetics and the stability of the resulting silanediol (B1258837). Partial hydrolysis could theoretically lead to the formation of the corresponding chlorosilanol, (C₆Cl₅)₂SiCl(OH), as an intermediate.

Table 1: Hydrolysis Product of this compound

| Reactant | Reagent | Major Product |

| This compound | Water | Bis(pentachlorophenyl)silanediol |

The hydrolysis of dichlorosilanes generally proceeds through a nucleophilic substitution mechanism. The process is initiated by the attack of a water molecule on the electrophilic silicon atom. This is followed by the elimination of a molecule of hydrogen chloride. The reaction occurs in two successive steps to replace both chlorine atoms.

(C₆Cl₅)₂SiCl₂ + H₂O → [(C₆Cl₅)₂SiCl(OH₂)]⁺Cl⁻ → (C₆Cl₅)₂SiCl(OH) + HCl

(C₆Cl₅)₂SiCl(OH) + H₂O → [(C₆Cl₅)₂Si(OH)(OH₂)]⁺Cl⁻ → (C₆Cl₅)₂Si(OH)₂ + HCl

The highly electron-withdrawing pentachlorophenyl groups enhance the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water. However, the significant steric bulk of these groups can hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less hindered dichlorosilanes.

Once formed, silanediols can undergo intermolecular condensation reactions to form siloxane bridges (Si-O-Si). This process involves the elimination of a water molecule between two silanol (B1196071) groups, leading to the formation of dimers, oligomers, or polymers. The steric hindrance imposed by the two bulky pentachlorophenyl groups on a single silicon atom makes the condensation of bis(pentachlorophenyl)silanediol more difficult compared to smaller silanediols, favoring the stability and isolation of the diol.

Reduction Reactions

Reduction of the silicon-chlorine bonds in this compound provides a route to the corresponding dihydrosilane.

The reduction of this compound can be effectively achieved using powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄). researchgate.net This reaction involves the substitution of the two chloro substituents with hydride (H⁻) ions, yielding bis(pentachlorophenyl)silane.

The reaction is as follows: (C₆Cl₅)₂SiCl₂ + 2 [H⁻] → (C₆Cl₅)₂SiH₂ + 2 Cl⁻

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide variety of functional groups, including the strong silicon-chlorine bonds. youtube.com The resulting product, bis(pentachlorophenyl)silane, contains reactive Si-H bonds, which can be utilized in further synthetic transformations like hydrosilylation.

Table 2: Reduction Product of this compound

| Reactant | Reagent | Major Product |

| This compound | Lithium Aluminum Hydride | Bis(pentachlorophenyl)silane |

The reduction of diorganodichlorosilanes with strong reducing agents, such as alkali metals, is a known method for the generation of silylenes (R₂Si:), which are highly reactive divalent silicon species. For instance, the reduction of other dichlorosilanes has been shown to be an efficient route to silylenes.

While not specifically documented for this compound, a similar reduction pathway could be considered: (C₆Cl₅)₂SiCl₂ + 2 M → (C₆Cl₅)₂Si: + 2 MCl (where M = Li, Na, etc.)

The feasibility of generating bis(pentachlorophenyl)silylene would be heavily influenced by the electronic and steric properties of the pentachlorophenyl substituents. The strong σ-electron-withdrawing nature of these groups would significantly affect the electronic structure and stability of the resulting silylene. Furthermore, the immense steric bulk would kinetically stabilize the silylene by hindering intermolecular reactions, a common strategy for isolating otherwise transient reactive intermediates. However, these same factors could also lead to complex reaction mixtures if the intended silylene is not sufficiently stable.

Nucleophilic Substitution Reactions at Silicon

The silicon atom in this compound serves as a prime site for nucleophilic substitution. The two chlorine atoms are effective leaving groups, and their displacement by various nucleophiles is a principal reaction pathway. The strong inductive effect of the pentachlorophenyl groups enhances the electrophilicity of the silicon center, making it highly reactive towards nucleophiles.

Alcoholysis and Alkoxysilane Formation

The reaction of this compound with alcohols (alcoholysis) leads to the formation of alkoxysilanes. For instance, treatment with methanol (B129727) and ethanol (B145695) results in the substitution of the chloro ligands to form dimethoxybis(pentachlorophenyl)silane and diethoxybis(pentachlorophenyl)silane, respectively. researchgate.net This reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon center, with the subsequent elimination of hydrogen chloride.

Furthermore, the controlled hydrolysis of this compound under neutral conditions yields the corresponding bis(pentachlorophenyl)silanediol. researchgate.net This transformation highlights the susceptibility of the Si-Cl bonds to cleavage by water, a common nucleophile. The resulting silanediol is a key intermediate for the synthesis of other derivatives. The reduction of the dichlorosilane (B8785471) with lithium aluminum hydride has also been reported to produce bis(pentachlorophenyl)silane. researchgate.net

Spectroscopic and thermal analysis has been conducted on these derivatives, providing insight into their structural and physical properties. researchgate.net

Table 1: Spectroscopic and Thermal Analysis Data for this compound Derivatives researchgate.net

| Compound Name | Analytical Technique | Reported Data |

| Bis(pentachlorophenyl)silanediol | Infrared (IR) Spectroscopy | Data reported |

| Bis(pentachlorophenyl)silanediol | UV Spectroscopy | Data reported |

| Bis(pentachlorophenyl)silanediol | 1H NMR Spectroscopy | Data reported |

| Bis(pentachlorophenyl)silanediol | Thermogravimetric Analysis (TGA) | Data reported |

| Bis(pentachlorophenyl)silanediol | Differential Scanning Calorimetry (DSC) | Data reported |

| Dimethoxybis(pentachlorophenyl)silane | Infrared (IR) Spectroscopy | Data reported |

| Diethoxybis(pentachlorophenyl)silane | Infrared (IR) Spectroscopy | Data reported |

| Bis(pentachlorophenyl)silane | Infrared (IR) Spectroscopy | Data reported |

| Dibromobis(pentachlorophenyl)silane | Infrared (IR) Spectroscopy | Data reported |

Note: Specific spectral data values were not available in the reviewed abstract.

Metalation Reactions and Intermediates Formation

A comprehensive search of the scientific literature did not yield specific research findings on the metalation reactions and the formation of intermediates directly involving this compound.

Carbon-Silicon Bond Cleavage and Rearrangement Processes

While the carbon-silicon bond is generally robust, the presence of highly electronegative substituents on the aromatic ring can influence its stability. However, a detailed investigation of carbon-silicon bond cleavage and rearrangement processes specifically for this compound has not been reported in the available literature. General studies on arylsilanes indicate that such cleavage can be promoted under harsh conditions or by specific reagents, but data pertinent to the title compound is not available. le.ac.ukrsc.org

Kinetic Investigations of Reaction Mechanisms

Kinetic studies are crucial for elucidating the mechanisms of the reactions that this compound undergoes. Such investigations would provide quantitative data on reaction rates, activation parameters, and the influence of various factors such as solvent polarity and nucleophile strength. Despite the importance of this data, a thorough review of the literature did not uncover any specific kinetic investigations focused on the reaction mechanisms of this compound. Studies on the hydrolysis of other sterically hindered chlorosilanes suggest that the reaction rates are significantly influenced by steric factors, but direct experimental data for the title compound is absent. taylorfrancis.comresearchgate.net

Derivatization and Functionalization Strategies for Bis Pentachlorophenyl Dichlorosilane

Synthesis of Silyl (B83357) Derivatives

The silicon-chlorine bonds in bis(pentachlorophenyl)dichlorosilane are susceptible to nucleophilic substitution, providing a direct route to various silyl derivatives. Key among these are silanediols and alkoxysilanes, formed through hydrolysis and alcoholysis, respectively.

The synthesis of bis(pentachlorophenyl)silanediol is achieved through the neutral hydrolysis of this compound. researchgate.net This reaction replaces the two chlorine atoms with hydroxyl groups, yielding a diol that can serve as a precursor for further condensation reactions or as a building block for organosilicon polymers.

Furthermore, the reaction of this compound with alcohols such as methanol (B129727) and ethanol (B145695) leads to the corresponding dialkoxysilanes. researchgate.net Specifically, reaction with methanol yields dimethoxybis(pentachlorophenyl)silane, while ethanol produces diethoxybis(pentachlorophenyl)silane. researchgate.net These reactions typically proceed readily, driven by the formation of hydrogen chloride as a byproduct.

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound | Bis(pentachlorophenyl)silanediol | Hydrolysis |

| This compound and Methanol | Dimethoxybis(pentachlorophenyl)silane | Alcoholysis |

| This compound and Ethanol | Diethoxybis(pentachlorophenyl)silane | Alcoholysis |

Halogen Exchange Reactions for Fluorosilane Synthesis

The conversion of chlorosilanes to fluorosilanes is a common synthetic transformation, often imparting unique reactivity and physical properties to the resulting compounds. While specific documented examples of halogen exchange reactions for this compound are not extensively detailed in readily available literature, the principles of such reactions are well-established for a wide range of haloaromatic and organosilicon compounds. documentsdelivered.com

A relevant publication by Fearon and Gilman titled "Tris(pentachlorophenyl)fluorosilane and this compound" suggests that fluorinated derivatives of pentachlorophenylsilanes have been synthesized. documentsdelivered.com Generally, these transformations can be achieved using various fluorinating agents, such as alkali metal fluorides (e.g., potassium fluoride), often in the presence of a phase-transfer catalyst or in a suitable solvent to facilitate the exchange of chlorine for fluorine on the silicon center. documentsdelivered.com The milder reaction conditions often associated with modern catalytic systems can be advantageous in preventing unwanted side reactions on the pentachlorophenyl rings. documentsdelivered.com

Introduction of Diverse Organic and Inorganic Moieties

The reactivity of the Si-Cl bonds in this compound extends beyond the formation of silanols and alkoxides, allowing for the introduction of a wide array of organic and inorganic functional groups. These reactions typically involve nucleophilic substitution with reagents containing amines, thiols, organometallic compounds, and other moieties.

The reaction of dichlorosilanes with primary or secondary amines is a standard method for the synthesis of aminosilanes. For instance, the synthesis of bis(diethylamino)silane (B1590842) has been demonstrated by the reaction of dichlorosilane (B8785471) with diethylamine. This suggests a viable pathway for the synthesis of bis(dialkylamino)bis(pentachlorophenyl)silanes. Similarly, reactions with aromatic amines, such as p-aminophenol, have been used to create more complex structures like bis(p-aminophenoxy)dimethylsilane, indicating the potential for incorporating phenoxy-amine functionalities onto the bis(pentachlorophenyl)silane framework.

Advanced Spectroscopic and X Ray Crystallographic Analyses of Bis Pentachlorophenyl Dichlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of chemical compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For organosilicon compounds, both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are particularly valuable.

Proton (¹H) NMR spectroscopy is highly sensitive and provides information about the hydrogen atoms in a molecule. In the case of the parent compound, bis(pentachlorophenyl)dichlorosilane, there are no hydrogen atoms, rendering it transparent in ¹H NMR spectra. However, this technique is crucial for characterizing its derivatives, such as those resulting from the substitution of the chloro ligands on the silicon atom. For instance, in the analysis of related diethoxybis(pentachlorophenyl)silane, the ¹H NMR spectrum would be used to confirm the presence and structure of the ethoxy groups. researchgate.net Similarly, for other organosilane derivatives, ¹H NMR is used to identify and assign protons on organic substituents attached to the silicon center. rsc.org For example, in related substituted dichlorosilanes, signals corresponding to methyl or aromatic protons are clearly identifiable and provide key structural evidence. rsc.orgnih.gov

Table 1: Representative ¹H NMR Data for Protons in Silane Derivatives This table is illustrative, showing typical chemical shift ranges for protons in environments relevant to derivatives of the title compound.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Coupling Patterns |

| Si-CH₃ | 0.1 - 0.5 | Singlet |

| Si-CH₂-R | 0.5 - 1.0 | Triplet (if coupled to CH₃) |

| O-CH₂-CH₃ | 3.5 - 4.0 (quartet) | Quartet (coupled to CH₃) |

| O-CH₂-CH₃ | 1.1 - 1.3 (triplet) | Triplet (coupled to CH₂) |

| Aromatic C-H | 7.0 - 8.0 | Multiplet |

Silicon-29 (²⁹Si) NMR is a powerful, albeit less sensitive, technique that directly probes the silicon nucleus. It provides invaluable information about the immediate coordination environment of the silicon atom, including the number and type of substituents. The chemical shift (δ) of the ²⁹Si nucleus is highly sensitive to the electronegativity of the attached groups. In this compound, the silicon atom is bonded to two electron-withdrawing pentachlorophenyl groups and two chlorine atoms, which would result in a characteristic chemical shift. In studies of various dichlorosilane (B8785471) derivatives, ²⁹Si NMR spectra show distinct signals for the central silicon atom, with chemical shifts varying based on the electronic properties of the substituents. rsc.org For example, the ²⁹Si NMR chemical shift for a central silicon atom in a dichlorosilane can be found in the range of -60 to -110 ppm, depending on the other groups attached. rsc.org

Table 2: Illustrative ²⁹Si NMR Chemical Shifts for Dichlorosilane Derivatives Data adapted from related dichlorosilane structures to illustrate expected values. rsc.org

| Compound Structure Type | Representative ²⁹Si Chemical Shift (δ) (ppm) |

| R₂SiCl₂ (R = organic group) | -60 to -85 |

| (Ar)₂SiCl₂ (Ar = aryl group) | -80 to -110 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govmdpi.com For this compound, the IR spectrum is dominated by absorptions corresponding to the vibrations of the pentachlorophenyl rings and the silicon-chlorine bonds. The analysis of related compounds like bis(pentachlorophenyl)silanediol has relied on IR spectroscopy to confirm the presence of key functional groups. researchgate.net The characteristic vibrational frequencies of bonds such as Si-Cl, C-Cl, and the aromatic C=C bonds provide a molecular fingerprint. The frequencies of these vibrations are influenced by the mass of the atoms and the strength of the bonds. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected absorption regions based on known data for related functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (Aromatic) | Ring Stretching | 1300 - 1500 |

| C-Cl | Stretching | 600 - 800 |

| Si-Cl | Stretching | 450 - 600 |

| Si-C (Aryl) | Stretching | 1100 - 1150 |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For this compound (C₁₂Cl₁₂Si), the molecular weight is 597.66 g/mol . sigmaaldrich.com High-resolution mass spectrometry can confirm the elemental composition. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, can also be calculated for various adducts, such as [M+H]⁺ or [M+Na]⁺. uni.lu The fragmentation of silanes in a mass spectrometer often involves the cleavage of bonds to the silicon atom. researchgate.net In the case of this compound, expected fragmentation pathways would include the loss of chlorine radicals and the cleavage of the silicon-carbon bonds, leading to characteristic ionic fragments.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChemLite. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M]⁺ | 591.60260 | 220.9 |

| [M]⁻ | 591.60370 | 220.9 |

| [M+H]⁺ | 592.61043 | 241.3 |

| [M+Na]⁺ | 614.59237 | 239.5 |

| [M-H]⁻ | 590.59587 | 226.4 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in a crystal lattice. While the crystal structure for this compound itself is not detailed in the provided sources, the structure of a key derivative, diethoxybis(pentachlorophenyl)silane, has been established by this method. researchgate.netdocumentsdelivered.com Such an analysis would reveal the geometry around the central silicon atom, which is expected to be a distorted tetrahedron. The analysis of related structures, like bis(pentachlorophenyl)disulfide, provides insight into the expected bond distances and angles of the pentachlorophenyl groups. nih.gov The crystal packing is often stabilized by intermolecular interactions, which can also be detailed through crystallographic analysis. nih.govnih.gov

Table 5: Typical Crystallographic Parameters for Related Organometallic Phenyl Compounds This table is illustrative of the type of data obtained from an X-ray crystal structure analysis, drawing on data for analogous compounds. nih.gov

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Triclinic, Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P-1, P2₁/c |

| Si-C Bond Length | The distance between silicon and carbon atoms. | ~1.85 - 1.90 Å |

| Si-Cl Bond Length | The distance between silicon and chlorine atoms. | ~2.05 - 2.10 Å |

| C-Si-C Bond Angle | The angle between two carbon-silicon bonds. | ~109.5° (ideal tetrahedral) |

| Cl-Si-Cl Bond Angle | The angle between two chlorine-silicon bonds. | ~109.5° (ideal tetrahedral) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. elte.hu This technique, often called electronic spectroscopy, provides information about the electronic structure of a molecule, particularly conjugated systems. elte.huuzh.ch The UV-Vis spectrum of this compound and its derivatives is characterized by absorptions arising from electronic transitions within the pentachlorophenyl chromophores. researchgate.net The primary transitions observed for such aromatic systems are π→π* (pi to pi-antibonding) and n→π* (non-bonding to pi-antibonding) transitions. youtube.comyoutube.com The π→π* transitions are typically high-energy and intense, while n→π* transitions, involving the lone pair electrons on the chlorine atoms, are of lower energy and intensity. youtube.com The solvent can influence the position of these absorption bands.

Table 6: General Electronic Transitions in Chlorinated Aromatic Compounds

| Transition Type | Orbitals Involved | Typical Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | 200 - 280 nm | High (ε > 10,000) |

| n → π | n (non-bonding) → π (antibonding) | > 280 nm | Low (ε < 2,000) |

Computational and Theoretical Investigations on Bis Pentachlorophenyl Dichlorosilane

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Currently, there is a notable absence of specific ab initio or DFT studies in the scientific literature that focus on the electronic structure and bonding of bis(pentachlorophenyl)dichlorosilane. Such studies would be invaluable for understanding the distribution of electron density within the molecule, the nature of the silicon-carbon and silicon-chlorine bonds, and the influence of the bulky, electron-withdrawing pentachlorophenyl groups on the central silicon atom.

A theoretical investigation would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. Subsequent analysis of the molecular orbitals (HOMO and LUMO) would reveal insights into the molecule's electronic properties and potential for chemical reactions. Furthermore, bonding analyses, such as Natural Bond Orbital (NBO) analysis, could quantify the nature of the atomic interactions, including any potential hyperconjugative or steric effects.

Prediction of Reactivity and Elucidation of Reaction Pathways

The prediction of reactivity and the elucidation of reaction pathways for this compound through computational means remain an open area for research. While experimental studies have shown it undergoes reactions typical of chlorosilanes, theoretical calculations could provide a more granular understanding of these processes.

For example, computational modeling could map the potential energy surface for reactions such as hydrolysis or substitution, identifying transition states and calculating activation barriers. This would allow for a theoretical prediction of the most likely reaction mechanisms and the relative rates of different pathways. Such studies have been performed for simpler chlorosilanes, demonstrating the feasibility and utility of this approach. google.com

Theoretical Simulations of Spectroscopic Parameters

While experimental spectroscopic data for compounds related to this compound exist, dedicated theoretical simulations of its spectroscopic parameters have not been reported. Computational methods can be used to predict various spectroscopic data, including:

Vibrational Spectra (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes, aiding in the interpretation of experimental infrared and Raman spectra.

NMR Spectra: Calculation of nuclear magnetic shielding constants can predict the chemical shifts (¹³C, ²⁹Si) of the different nuclei in the molecule, which would be instrumental in characterizing the compound and its reaction products.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

The generation of such theoretical spectroscopic data would be a valuable resource for chemists working with this compound, facilitating its identification and characterization.

Applications of Bis Pentachlorophenyl Dichlorosilane As a Precursor in Advanced Materials

Precursor in Polysilane and Polysiloxane Synthesis

Organochlorosilanes are fundamental building blocks in the production of silicone polymers (polysiloxanes). The two chlorine atoms on the silicon center of bis(pentachlorophenyl)dichlorosilane provide the necessary reactive sites for polymerization reactions.

The conventional method for synthesizing polysiloxanes from dichlorosilane (B8785471) monomers involves hydrolytic condensation. In this process, the chlorine atoms are hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups. These intermediates are unstable and readily condense with each other, eliminating water to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the polymer.

Theoretically, the hydrolysis of this compound would proceed as follows:

(C₆Cl₅)₂SiCl₂ + 2 H₂O → [(C₆Cl₅)₂Si(OH)₂] + 2 HCl

The resulting silanediol (B1258837), bis(pentachlorophenyl)silanediol, can then undergo polycondensation:

n [(C₆Cl₅)₂Si(OH)₂] → [-(C₆Cl₅)₂Si-O-]_n + n H₂O

This reaction can lead to the formation of both linear chains and cyclic oligomers. The ratio of linear to cyclic products is influenced by reaction conditions such as temperature, solvent, and monomer concentration. However, while this is a general pathway for dichlorosilanes, the high steric bulk and electronic effects of the two pentachlorophenyl groups make the polymerization of this compound more complex than that of simpler alkyl or phenyl dichlorosilanes. Specific research detailing the synthesis of high molecular weight polymers exclusively from this monomer is not widely documented, suggesting that it is more commonly used for creating specialty oligomers or as a co-monomer.

Inorganic-organic hybrid materials combine the properties of both inorganic components (like rigidity and thermal stability) and organic components (like flexibility and processability) within a single composite. smolecule.com Silsesquioxanes, which are cage-like or polymeric organosilicon compounds with the general formula [RSiO₃/₂]_n, are a prominent class of precursors for such hybrid materials. wikipedia.org These are typically synthesized from organotrichlorosilanes. wikipedia.org

This compound can be incorporated as a co-monomer in conjunction with trifunctional precursors (like RSiCl₃) to create cross-linked hybrid networks. In such a system, the dichlorosilane acts as a linear chain extender, while the trichlorosilane (B8805176) serves as a branching or cross-linking point. The inclusion of the bis(pentachlorophenyl)silyl moiety would be expected to significantly enhance the thermal stability and flame retardancy of the resulting hybrid material due to its high chlorine content and the inherent stability of the aromatic rings. These materials could find applications as high-performance coatings or molding compounds.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Research

CVD and ALD are essential techniques for depositing thin films in the fabrication of microelectronics and other advanced devices. The choice of precursor is critical and is dictated by properties such as sufficient volatility, thermal stability, and reactivity. sigmaaldrich.com Common silicon precursors include various chlorosilanes and aminosilanes. google.comnih.gov

There is a lack of significant research utilizing this compound as a precursor in CVD or ALD processes. A primary obstacle for its use in these applications is its likely low volatility. CVD and ALD require precursors that can be readily transported in the vapor phase to the substrate surface. With a high molecular weight of 597.66 g/mol and extensive chlorination, this compound is expected to have a very low vapor pressure, making it difficult to achieve the necessary precursor concentration in the gas phase under typical deposition conditions. This contrasts sharply with more common precursors like dichlorosilane or bis(tert-butylamino)silane, which are gases or volatile liquids. google.comnih.gov

While various halogenated silanes are used in ALD and CVD to produce silicon-containing films such as silicon nitride or silicon carbonitride, the specific use of this compound for this purpose is not documented in available literature. capes.gov.brgoogle.com The successful deposition of silicon-containing films from a precursor depends on its ability to undergo controlled surface reactions. researchgate.net The extreme steric hindrance from the pentachlorophenyl groups could also inhibit the desired surface chemistry, further complicating its potential use in thin film deposition processes. Research continues to focus on smaller, more volatile, and highly reactive precursors for these applications. mdpi.com

Role in the Synthesis of Specialty Organosilicon Compounds

A significant application of this compound is its use as a starting material for the synthesis of well-defined, specialty organosilicon compounds. These compounds can then serve as valuable building blocks in materials science and polymer chemistry.

The controlled hydrolysis of this compound under neutral conditions has been successfully used to synthesize bis(pentachlorophenyl)silanediol . This reaction involves the careful replacement of the two chlorine atoms with hydroxyl (-OH) groups. The resulting silanediol is a stable, crystalline solid. Organosilanols, and particularly silanediols, are an important class of compounds because their hydroxyl groups offer reactive sites for further chemical transformations, including condensation and cross-linking in polymer systems or as nucleophiles in cross-coupling reactions. sigmaaldrich.com

Furthermore, this compound can be reacted with other nucleophiles. For example, its reaction with ethanol (B145695) yields diethoxybis(pentachlorophenyl)silane . These derivatives, where the reactive chlorine atoms are replaced with more stable groups, are useful intermediates for further synthesis.

The table below summarizes key specialty compounds synthesized from this compound.

| Precursor | Reagent | Synthesized Compound | Reference |

| This compound | Water (H₂O) | Bis(pentachlorophenyl)silanediol | mlsu.ac.in |

| This compound | Ethanol (C₂H₅OH) | Diethoxybis(pentachlorophenyl)silane |

Coordination Chemistry Involving Bis Pentachlorophenyl Dichlorosilane

Assessment of Ligand Properties and Potential Coordination Modes

The ligand properties of bis(pentachlorophenyl)dichlorosilane are primarily dictated by the electronic and steric effects of its substituents. The pentachlorophenyl groups are strong electron-withdrawing groups, which significantly influences the electron density at the silicon center.

Electronic Properties:

Lewis Acidity: The silicon atom in this compound is expected to be highly electrophilic. This is a consequence of the inductive effect of the ten chlorine atoms on the two phenyl rings and the two chlorine atoms directly bonded to the silicon. This electron deficiency makes the silicon atom a potential Lewis acid, capable of accepting electron pairs from Lewis bases. While specific studies on the Lewis acidity of this compound are scarce, research on analogous compounds like bis(catecholato)silanes has demonstrated that halogenated organic substituents can significantly enhance the Lewis acidity of the silicon center. nih.govresearchgate.net For instance, bis(perfluorocatecholato)silane has been shown to be a potent Lewis acid, capable of catalyzing reactions such as aldehyde hydrosilylation. nih.govosti.govchapman.edu This suggests that this compound could exhibit even stronger Lewis acidic character due to the greater number of electron-withdrawing chlorine atoms.

Coordination via Chlorine Atoms: The chlorine atoms of the pentachlorophenyl groups possess lone pairs of electrons and could potentially act as donor atoms to a metal center. However, the strong electron-withdrawing nature of the perchlorinated phenyl ring would reduce the Lewis basicity of these chlorine atoms, making them weak donors.

Steric Properties:

The two pentachlorophenyl groups are exceptionally bulky. This steric hindrance would likely prevent the direct coordination of the silicon atom to a metal center, unless the metal has a very accessible coordination site. The bulky nature of these groups also provides a high degree of hydrolytic stability to the molecule.

Potential Coordination Modes:

As a Lewis Acid: The most probable coordination mode for this compound is through its Lewis acidic silicon center, where it would act as an acceptor for electron-rich ligands or substrates.

Bridging Ligand: In theory, the molecule could act as a bridging ligand between two metal centers, with each metal coordinating to the chlorine atoms of a separate pentachlorophenyl ring. However, the steric bulk and weak donor capacity of the chlorine atoms make this scenario less likely.

| Property | Assessment | Rationale |

| Lewis Acidity at Silicon | Potentially high | Strong electron-withdrawing effect of C₆Cl₅ and Cl substituents. |

| Ligand Donor Ability | Weak | Reduced Lewis basicity of chlorine atoms due to electron withdrawal by the phenyl rings. |

| Steric Hindrance | High | Bulky pentachlorophenyl groups hinder access to the silicon center. |

Formation of Metal Complexes

There is a notable lack of specific, documented examples of metal complexes formed directly with this compound in the available scientific literature. However, the principles of coordination chemistry allow for speculation on the types of complexes that could potentially be formed. The formation of stable metal complexes with related organosilicon compounds, such as those with phosphine-functionalized silyl (B83357) ligands, has been reported, indicating that silicon-containing ligands can indeed coordinate to metal centers. rsc.org

The interaction of this compound with a metal would most likely be governed by its strong Lewis acidic character. It could form adducts with metal complexes that possess Lewis basic sites. For example, a metal complex with an anionic ligand might interact with the electrophilic silicon center.

Another possibility involves the substitution of the chloro groups on the silicon atom by a ligand that can then coordinate to a metal. For instance, reaction with a bifunctional ligand containing both a group reactive towards the Si-Cl bond and a donor atom for a metal could lead to the formation of a metallo-silane complex. However, no such reactions involving this compound have been specifically described.

Catalytic Applications as a Lewis Acid or Pre-catalyst in Organic Transformations

While there are no specific reports detailing the use of this compound as a catalyst, its inherent properties suggest potential applications in Lewis acid catalysis. The strong electrophilicity of the silicon atom, induced by the twelve chlorine atoms, is the primary reason for this potential.

Hypothetical Catalytic Roles:

Activation of Carbonyl Compounds: Strong Lewis acids are known to activate carbonyl compounds towards nucleophilic attack. This compound could potentially catalyze reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions by coordinating to the carbonyl oxygen of the substrate. The analogous, highly Lewis acidic bis(perfluorocatecholato)silane, has been shown to catalyze the hydrosilylation of aldehydes. nih.govosti.govchapman.edu

Ring-Opening Polymerization: Lewis acids can initiate the ring-opening polymerization of cyclic ethers and esters. The significant Lewis acidity predicted for this compound might enable it to function as an initiator in such polymerizations.

Friedel-Crafts Reactions: While typically catalyzed by strong Lewis acids like aluminum chloride, highly electrophilic silicon compounds could also potentially promote Friedel-Crafts type reactions.

It is important to emphasize that these applications are theoretical and based on the expected chemical behavior of the compound. Experimental validation is necessary to confirm any catalytic activity. The study of related compounds, such as bis(catecholato)silanes, which have been investigated for their Lewis acidity and catalytic potential, provides a framework for the potential exploration of this compound in catalysis. nih.govresearchgate.net For example, bis(perbromocatecholato)silane has been identified as a potent silicon Lewis superacid. nih.gov

| Potential Catalytic Reaction | Proposed Role of this compound |

| Aldehyde Hydrosilylation | Lewis acid activation of the aldehyde carbonyl group. |

| Diels-Alder Reaction | Lewis acid catalyst to lower the LUMO of the dienophile. |

| Ring-Opening Polymerization | Lewis acid initiator for cyclic monomers. |

Emerging Research Directions and Prospects for Bis Pentachlorophenyl Dichlorosilane

Sustainable Synthesis Approaches and Green Chemistry Principles

The traditional synthesis of organochlorosilanes, often relying on the energy-intensive Müller-Rochow direct process, presents environmental challenges due to the use of chlorinated reagents and the generation of hazardous byproducts. mdpi.comresearchgate.netacs.org In line with the principles of green chemistry, researchers are exploring more sustainable synthetic routes for compounds like Bis(pentachlorophenyl)dichlorosilane.

Alternative Synthetic Pathways:

One promising direction is the development of chlorine-free synthetic pathways. mdpi.com This could involve the direct reaction of elemental silicon with pentachlorobenzene in the presence of a suitable catalyst to form the desired product, thereby reducing the reliance on chlorinated silanes as precursors. Another approach could be the adaptation of mechanochemical methods, which have shown promise in the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether, offering a solvent-free and potentially more energy-efficient route. rsc.org

Catalyst and Solvent Optimization:

Future research will likely focus on the development of more efficient and recyclable catalysts for the synthesis of aryldichlorosilanes. The use of earth-abundant and less toxic metals as catalysts is a key goal. Furthermore, the replacement of traditional volatile organic solvents with greener alternatives, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of the synthesis process.

Atom Economy and Waste Valorization:

Applying the principle of atom economy is crucial. Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable. Additionally, research into the valorization of any byproducts generated during the synthesis can contribute to a more circular and sustainable chemical process.

Table 1: Comparison of Synthesis Approaches for Dichlorosilanes

| Synthesis Approach | Traditional Method (e.g., Müller-Rochow) | Emerging Sustainable Approaches |

| Precursors | Elemental Silicon, Alkyl/Aryl Halides | Elemental Silicon, Non-halogenated Organics |

| Catalysts | Copper | Earth-abundant metals, recyclable catalysts |

| Solvents | Often solvent-free at high temperatures | Greener solvents (e.g., ionic liquids) |

| Byproducts | Chlorinated side products, metal halides | Potentially fewer and less hazardous byproducts |

| Energy Input | High temperature and pressure | Potentially lower energy requirements |

Development of Novel Functional Materials and Architectures

The unique structure of this compound, featuring two bulky and highly chlorinated aromatic rings attached to a reactive dichlorosilyl group, makes it an intriguing building block for novel functional materials.

Polysilanes and Silicones with Tailored Properties:

The Si-Cl bonds in this compound are reactive and can undergo reductive coupling (e.g., Wurtz-type coupling) to form polysilanes. ibm.com The presence of the pentachlorophenyl groups is expected to impart unique properties to the resulting polysilane, such as high thermal stability, altered electronic properties due to the electron-withdrawing nature of the chlorine atoms, and potentially interesting photophysical behavior. Similarly, hydrolysis of the dichlorosilane (B8785471) can lead to the formation of polysiloxanes (silicones). wikipedia.org These silicones would possess pentachlorophenyl side groups, which could enhance their thermal and chemical resistance, as well as modify their surface properties, potentially leading to materials with low surface energy and high hydrophobicity.

Hybrid Organic-Inorganic Materials:

This compound can serve as a precursor for the synthesis of hybrid organic-inorganic materials. mdpi.com For instance, it could be incorporated into sol-gel processes to create silica-based materials functionalized with pentachlorophenyl groups. Such materials could find applications as specialized coatings, chromatographic stationary phases, or supports for catalysts. The functionalization of graphene oxide with silanes has been shown to enhance its properties for applications like anti-corrosion coatings, suggesting a potential avenue for the use of this compound in creating advanced composite materials. mdpi.comresearchgate.net

Self-Assembled Architectures:

The rigid and bulky nature of the pentachlorophenyl groups could drive the self-assembly of molecules derived from this compound into well-defined supramolecular architectures. This could lead to the formation of liquid crystals, organogels, or other ordered structures with interesting optical or electronic properties.

Integration with Advanced Characterization Methodologies

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. The integration of advanced characterization methodologies will be crucial in this regard.

Spectroscopic and Diffraction Techniques:

Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C, ²⁹Si), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the molecular structure and purity of the compound. For polymeric materials derived from it, Gel Permeation Chromatography (GPC) is essential for determining molecular weight and molecular weight distribution. researchgate.net Furthermore, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions, as has been demonstrated for related compounds like diethoxybis(pentachlorophenyl)silane. documentsdelivered.com

Thermal and Morphological Analysis:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability of polymers derived from this compound. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be employed to study the morphology and microstructure of materials and composites incorporating this compound. Atomic Force Microscopy (AFM) can provide insights into their surface topography and properties at the nanoscale.

Advanced Spectroscopic Methods:

Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms at the surface of materials. For polysilanes, UV-Vis spectroscopy is crucial for investigating their electronic transitions and thermochromic behavior. ibm.com

Advanced Theoretical Insights into Complex Reactivity and Material Properties

Computational chemistry and theoretical modeling offer powerful tools to complement experimental studies, providing deeper insights into the reactivity of this compound and the properties of the materials derived from it.

Density Functional Theory (DFT) Studies:

DFT calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. acs.orgresearchgate.netacs.orgnih.gov Such studies can elucidate the effects of the electron-withdrawing pentachlorophenyl groups on the reactivity of the Si-Cl bonds. DFT can also be used to model reaction pathways and transition states for key reactions such as hydrolysis, ammonolysis, and reductive coupling, providing a detailed understanding of the reaction mechanisms. wikipedia.orgacs.org For example, theoretical studies on the decomposition of dichlorosilanes have provided valuable information on the primary decomposition products and reaction barriers. acs.org

Molecular Dynamics (MD) Simulations:

MD simulations can be used to predict the conformational behavior and dynamics of polymers derived from this compound. These simulations can provide insights into the bulk properties of the materials, such as their glass transition temperature, mechanical properties, and diffusion of small molecules within the polymer matrix. For hybrid materials, MD simulations can be used to study the interface between the inorganic and organic components, which is crucial for understanding and optimizing their performance.

Predictive Modeling of Material Properties:

Theoretical models can be developed to predict the electronic and optical properties of polysilanes and other functional materials derived from this compound. By correlating the molecular structure with properties such as the band gap, charge carrier mobility, and absorption/emission spectra, these models can guide the design of new materials with desired functionalities for applications in electronics and photonics.

Q & A

Basic Research Questions

Q. What established synthesis routes are used for Bis(pentachlorophenyl)dichlorosilane, and what analytical techniques validate its structural integrity?

- Methodological Answer : Synthesis typically involves reacting pentachlorophenyl Grignard reagents with silicon tetrachloride under inert conditions. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Use high-field ¹H/¹³C NMR to identify substituents, but note that chlorine’s quadrupole moment may broaden peaks. ²⁹Si NMR is critical for confirming silicon bonding environments.

- X-ray Diffraction (XRD) : For unambiguous structural determination, single-crystal XRD paired with refinement software like SHELX is essential. SHELX’s robustness in handling heavy atoms (e.g., chlorine) ensures precise bond-length and angle measurements .

- Elemental Analysis : Validate stoichiometry via combustion analysis for carbon, hydrogen, and chlorine content.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Moisture Avoidance : Reactivity with water necessitates Schlenk-line techniques or glovebox use to prevent hydrolysis, which releases HCl and siloxanes .

- Ventilation and PPE : Use fume hoods for synthesis/storage, corrosion-resistant gloves (e.g., butyl rubber), and full-face shields. Monitor airborne HCl using gas detectors calibrated to 50 ppm (IDLH threshold) .

- Storage : Store in sealed, inert-gas-purged containers at <25°C to minimize decomposition .

Advanced Research Questions

Q. How can researchers optimize Chemical Vapor Deposition (CVD) parameters when using this compound as a silicon precursor?

- Methodological Answer :

- Experimental Design : Use factorial designs to systematically vary parameters (e.g., temperature, flow rate, precursor concentration). For example, dichlorosilane conversion in CVD reactors is maximized at higher temperatures (800–1000°C) but reduced at elevated flow rates due to reduced residence time .

- Key Variables :

| Parameter | Effect on Conversion | Interaction |

|---|---|---|

| Temperature | Positive correlation (↑Temp → ↑Conversion) | Synergistic with precursor concentration |

| Flow Rate | Negative correlation (↑Flow → ↓Conversion) | Antagonistic with temperature |

| Precursor Concentration | Negative correlation (↑Conc → ↓Conversion) | Dominates over flow rate |

- Monitoring : Use in-situ mass spectrometry to track byproducts (e.g., HCl) and adjust parameters dynamically .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural characterization?

- Methodological Answer :

- Data Triangulation : Combine XRD (definitive for crystal structure) with solid-state NMR to assess dynamic disorder or polymorphism. For example, XRD may indicate a single crystal phase, while NMR reveals amorphous impurities.

- Sample Purity : Recrystallize the compound to eliminate contaminants causing spectral noise. Use TGA-DSC to confirm thermal stability and rule out decomposition during analysis .

- Computational Validation : Compare experimental XRD patterns with DFT-optimized structures to identify discrepancies arising from lattice strain or solvent effects .

Q. What strategies mitigate hydrolysis-induced degradation during the synthesis of this compound derivatives?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under argon/nitrogen with molecular sieves to scavenge trace moisture.

- Stabilizing Additives : Introduce sterically hindered bases (e.g., 2,6-lutidine) to neutralize HCl byproducts without reacting with the silane .

- Kinetic Control : Lower reaction temperatures (<0°C) slow hydrolysis rates, favoring selective Si–Cl bond retention over side reactions .

Methodological Notes

- References : Ensure citations align with the compound’s chlorophenyl groups and dichlorosilane backbone. For example, dichlorosilane CVD optimization data can be extrapolated to its pentachlorophenyl derivative.

- Advanced Tools : Leverage computational models (e.g., Gaussian for reaction pathways) to predict byproducts and optimize synthetic routes .

- Safety Compliance : Adhere to OSHA/NIOSH guidelines for chlorinated silanes, including emergency scrubbing systems for HCl emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.